![molecular formula C27H36OSi B14384865 tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane CAS No. 88158-91-2](/img/structure/B14384865.png)
tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane: is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a diphenylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane typically involves multiple steps, including the formation of the cyclopropyl ring, the introduction of the hept-1-yn-1-yl group, and the attachment of the diphenylsilane moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring and the hept-1-yn-1-yl group.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alkenes or alkanes.
Substitution: Products will vary depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Industry: The compound may be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action for tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The cyclopropyl ring and the alkyne group may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
類似化合物との比較
- tert-Butyl(cyclopent-3-en-1-yl methoxy)diphenylsilane
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (1-(benzylamino)-3-methoxy-1-phenylpropyl)carbamate
Uniqueness: tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane is unique due to the presence of the hept-1-yn-1-yl group and the cyclopropyl ring, which confer distinct chemical properties and reactivity compared to similar compounds. These structural features may enhance its utility in specific synthetic applications and research contexts.
特性
CAS番号 |
88158-91-2 |
|---|---|
分子式 |
C27H36OSi |
分子量 |
404.7 g/mol |
IUPAC名 |
tert-butyl-[(1-hept-1-ynylcyclopropyl)methoxy]-diphenylsilane |
InChI |
InChI=1S/C27H36OSi/c1-5-6-7-8-15-20-27(21-22-27)23-28-29(26(2,3)4,24-16-11-9-12-17-24)25-18-13-10-14-19-25/h9-14,16-19H,5-8,21-23H2,1-4H3 |
InChIキー |
ACIFKRKCDXPNFV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CC1(CC1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)

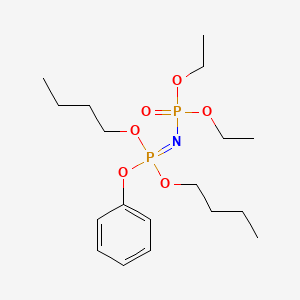
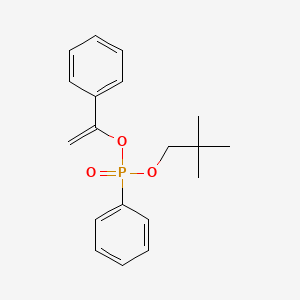
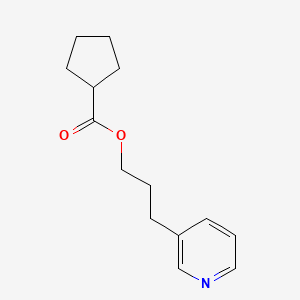

![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)
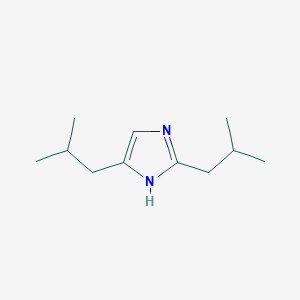
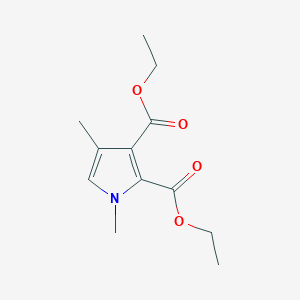
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)


![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)
